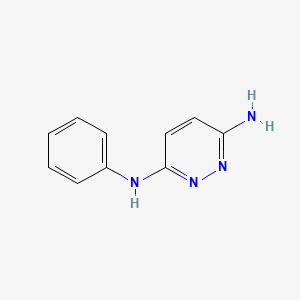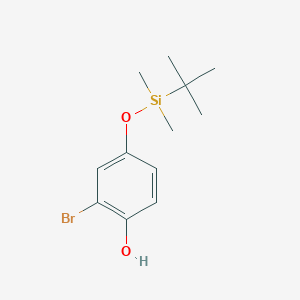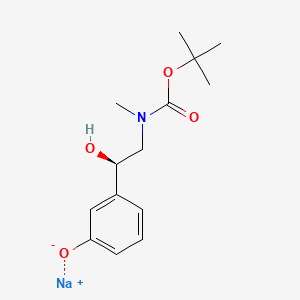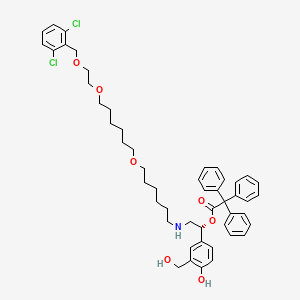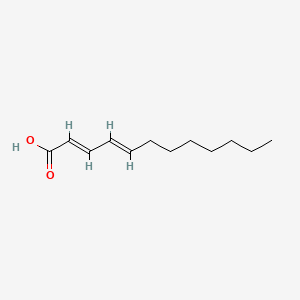![molecular formula C38H58CoN2O4 B13852169 (Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt](/img/structure/B13852169.png)
(Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (Acetato-kO)[2,2’-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]]-, [SP-5-13-(1R-trans)]-cobalt is a coordination complex that features a cobalt center coordinated to a ligand system derived from 1,2-cyclohexanediamine and 3,5-di-tert-butylsalicylaldehyde. This compound is known for its catalytic properties and is used in various asymmetric synthesis reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Acetato-kO)[2,2’-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]]-, [SP-5-13-(1R-trans)]-cobalt typically involves the following steps:
Formation of the Schiff Base Ligand: The reaction between 1,2-cyclohexanediamine and 3,5-di-tert-butylsalicylaldehyde forms the Schiff base ligand.
Complexation with Cobalt: The Schiff base ligand is then reacted with a cobalt salt, such as cobalt acetate, under inert conditions to form the desired coordination complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity.
化学反应分析
Types of Reactions
The compound (Acetato-kO)[2,2’-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]]-, [SP-5-13-(1R-trans)]-cobalt undergoes various types of reactions, including:
Oxidation: The cobalt center can undergo oxidation reactions, often changing its oxidation state.
Reduction: The compound can also participate in reduction reactions, where the cobalt center is reduced.
Substitution: Ligand substitution reactions can occur, where one or more ligands around the cobalt center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand or by changing the solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) or cobalt(0) species.
科学研究应用
The compound (Acetato-kO)[2,2’-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]]-, [SP-5-13-(1R-trans)]-cobalt has several scientific research applications:
Chemistry: It is widely used as a catalyst in asymmetric synthesis, particularly in the epoxidation of olefins and other enantioselective reactions.
Biology: The compound’s catalytic properties are explored in biochemical reactions and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug synthesis and as a therapeutic agent.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its efficiency in catalyzing specific reactions.
作用机制
The mechanism by which (Acetato-kO)[2,2’-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]]-, [SP-5-13-(1R-trans)]-cobalt exerts its effects involves the coordination of substrates to the cobalt center, facilitating various catalytic processes. The molecular targets include olefins and other unsaturated compounds, where the cobalt complex acts as a Lewis acid to activate the substrate for further reaction.
相似化合物的比较
Similar Compounds
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese (III) chloride:
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium (III) chloride: Another similar compound used in asymmetric catalysis.
Uniqueness
The uniqueness of (Acetato-kO)[2,2’-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]]-, [SP-5-13-(1R-trans)]-cobalt lies in its cobalt center, which provides distinct catalytic properties compared to manganese and chromium analogs. This allows for different reactivity and selectivity in various catalytic processes.
属性
分子式 |
C38H58CoN2O4 |
|---|---|
分子量 |
665.8 g/mol |
IUPAC 名称 |
acetic acid;cobalt;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
InChI |
InChI=1S/C36H54N2O2.C2H4O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-2(3)4;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H3,(H,3,4);/t29-,30-;;/m1../s1 |
InChI 键 |
DKYYLUMGYSQNKD-SEILFYAJSA-N |
手性 SMILES |
CC(=O)O.CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
规范 SMILES |
CC(=O)O.CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



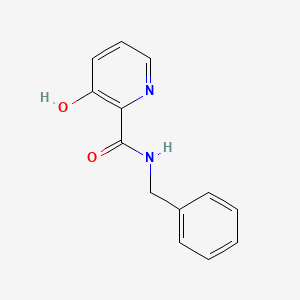
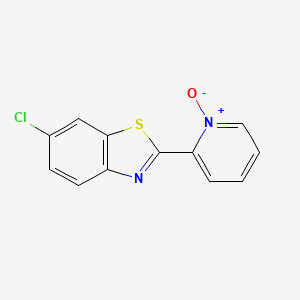
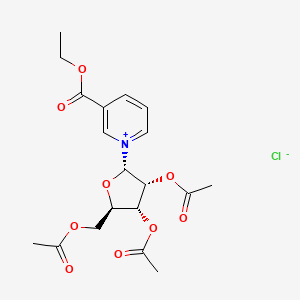
![4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride](/img/structure/B13852099.png)
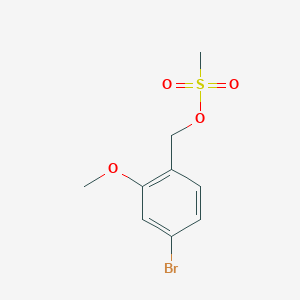
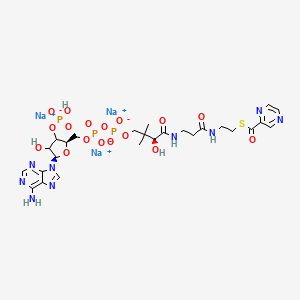
![methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13852118.png)
